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cor47 protein

Cat. No.: B1177931
CAS No.: 144906-14-9
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Description

The COR47 protein is a cold-regulated (COR) dehydrin identified in plants such as Arabidopsis thaliana and Raphanus sativus (radish). It is an intrinsically disordered protein belonging to the late embryogenesis abundant (LEA) protein family, characterized by its high flexibility and lack of a fixed three-dimensional structure under physiological conditions . This protein is a key component of the plant's response to abiotic stresses, including cold, drought, and salinity . Its expression is significantly upregulated by low temperatures and is regulated by both the C-repeat binding factor (CBF)-dependent pathway and plastid-to-nucleus signaling . As an acidic dehydrin, COR47 exhibits ice-recrystallization inhibition (IRI) activity, effectively controlling ice crystal growth and morphology to mitigate freeze-induced damage . Research indicates that COR47 can form both homodimeric complexes and heterodimeric complexes with other dehydrins like AtERD10 and AtRAB18, which may be part of its functional molecular mechanism . Its primary research applications include the study of plant cold acclimation and freezing tolerance mechanisms , investigation of cryopreservation for biological samples , and exploration of intrinsically disordered protein function. For production, a high-yield recombinant expression system has been developed in Bacillus subtilis , enabling the provision of research-grade material . This product is supplied for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

144906-14-9

Molecular Formula

C8H8NO2

Synonyms

cor47 protein

Origin of Product

United States

Molecular Biology and Gene Regulation of Cor47

Gene Structure and Genomic Organization of COR47

In Arabidopsis thaliana, the COR47 gene, also known as RD17, resides on a 7 kb genomic fragment in a tandem arrangement with another closely related dehydrin gene, LTI29 (formerly LTI45). These two genes are oriented in the same transcriptional direction and are separated by approximately 2.7 kb. This tandem organization and the nucleotide sequence homology in their coding regions suggest that COR47 and LTI29 likely arose from a gene duplication event, a common feature among Arabidopsis thaliana low-temperature-responsive genes. Both genes encode polypeptides containing conserved sequence motifs characteristic of dehydrins, including a conserved serine-stretch and three lysine-rich repeats. Additionally, both COR47 and LTI29 possess an N-terminal acidic repeat found in a subset of dehydrin proteins. The calculated molecular mass for COR47 is approximately 30 kDa.

Transcriptional Regulation of COR47 Gene Expression

The expression of the COR47 gene is tightly regulated at the transcriptional level, responding to a variety of abiotic stresses. The accumulation of COR47 transcripts is a key indicator of a plant's response to adverse environmental conditions.

Inducers of COR47 Gene Expression

COR47 gene expression is induced by several environmental factors and plant hormones associated with stress responses.

Low temperature is a primary inducer of COR47 gene expression. Exposure to cold temperatures leads to a rapid accumulation of COR47 transcripts. This cold induction is largely mediated by the C-REPEAT BINDING FACTOR/DEHYDRATION RESPONSIVE ELEMENT BINDING FACTOR (CBF/DREB1) transcription factors. These transcription factors bind to a specific cis-acting element, the C-repeat/Dehydration Responsive Element (CRT/DRE), found in the promoter regions of many cold-regulated genes, including COR47. The ICE1-CBF-COR transcriptional cascade is a well-characterized pathway involved in the plant's cold stress response. While the CBF/DREB1 genes are rapidly and transiently induced by cold, their downstream targets, such as COR47, are subsequently induced. Studies have shown that mutations affecting the CBF pathway can significantly reduce the cold induction of COR47.

Abscisic acid (ABA), a key plant hormone involved in stress responses, also induces the expression of COR47. ABA-responsive genes often contain ABA responsive elements (ABREs) in their promoters, which are recognized by ABRE-binding proteins/ABFs. Research indicates that ABA signaling pathways, while partially separate from cold and drought signaling, overlap in their regulation of COR47 expression. The activation of ADP-ribosyl cyclase, an early event in ABA signaling, has been shown to lead to elevated levels of cyclic ADP-ribose (cADPR) and induce the expression of several ABA-responsive genes, including COR47, although sometimes to a lesser extent than direct ABA induction. Studies using ABA-insensitive mutants, such as abi1 and abi2, have provided evidence for the involvement of these genes in ABA-inducible COR47 expression, with ABI2 potentially playing a more predominant role than ABI1.

Osmotic stress and dehydration are potent inducers of COR47 expression. These conditions, often caused by drought or high salinity, lead to reduced plant water availability. The induction of COR47 by osmotic stress and dehydration can occur through both ABA-dependent and ABA-independent pathways. The DRE/C-repeat element, recognized by CBF/DREB1 transcription factors, is also involved in mediating osmotic stress regulation of gene transcription, highlighting a point of convergence between cold and osmotic stress signaling pathways. Inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) have been shown to inhibit the hyperosmotic stress-responsive expression of dehydration-inducible genes like COR47, suggesting the involvement of PI-PLC and inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P3) in an ABA-independent hyperosmotic stress signaling pathway.

Salinity stress, which imposes both osmotic stress and ion toxicity, also induces COR47 gene expression. Similar to dehydration, salinity stress can activate both ABA-dependent and ABA-independent pathways that lead to the induction of stress-responsive genes, including COR47. Studies have identified various regulatory proteins involved in the plant's response to salt stress that influence COR47 expression. For instance, the overexpression of a C-terminal fragment of the OXIDATIVE STRESS 2 (OXS2) protein has been shown to enhance salt tolerance in Arabidopsis by upregulating the transcription of several salt-induced genes, including COR47. Additionally, CCCH zinc-finger proteins like AtSZF1 and AtSZF2 have been implicated in regulating salt stress tolerance by negatively regulating the expression of salt stress response genes, with mutants showing increased expression of genes like COR47. The FRY2/CPL1 protein, a transcriptional repressor, also influences COR47 expression under salt stress, with fry2 mutants showing substantially higher transcript levels of COR47 after NaCl treatment.

Cis-Regulatory Elements within the COR47 Promoter

The promoter region of the COR47 gene contains several key cis-regulatory elements that are crucial for its stress-inducible expression. frontiersin.org These elements act as binding sites for specific transcription factors, mediating the transcriptional response to environmental stimuli. d-nb.infowikipedia.org

C-Repeat/Dehydration Responsive Elements (CRT/DRE)

C-Repeat/Dehydration Responsive Elements (CRT/DRE) are important cis-acting regulatory elements found in the promoters of many cold-inducible genes, including COR47. frontiersin.orgpnas.orgresearchgate.net These elements contain a conserved CCGAC core sequence, which is sufficient to induce gene transcription under cold stress. pnas.org The presence of CRT/DRE motifs in the COR47 promoter indicates its regulation through cold- and osmotic stress-inducible pathways. researchgate.net Studies have identified multiple copies of the 'CCGAC' motif in the promoter region of COR47. researchgate.net

ABA Responsive Elements (ABRE)

ABA Responsive Elements (ABREs) are cis-acting elements that play a significant role in ABA-mediated gene expression. frontiersin.org The promoter region of COR47 also contains ABREs. frontiersin.orgijbs.comnih.gov These elements are recognized and bound by ABRE-binding proteins/factors (AREBs/ABFs), which are key transcription factors in ABA signaling pathways. ijbs.comfrontiersin.orgnih.gov The presence of ABREs in the COR47 promoter allows for its induction by ABA, contributing to the plant's response to drought and other ABA-related stresses. uniprot.orgijbs.comnih.gov Research has identified multiple copies of the ABRE cis-element in the promoter regions of genes like COR47. nih.gov

Transcription Factors Regulating COR47 Expression

The expression of COR47 is regulated by a complex network of transcription factors that interact with the cis-regulatory elements in its promoter.

ICE1-CBF Cascade Regulators

The ICE1-CBF-COR transcriptional cascade is considered a central pathway in the plant's response to cold stress. frontiersin.orgnih.gov COR47 is a downstream gene in this cascade. frontiersin.orgresearchgate.netnih.govresearchgate.netoup.comhep.com.cnoup.comtandfonline.com INDUCER OF CBF EXPRESSION 1 (ICE1), a MYC-like basic helix-loop-helix (bHLH) transcription factor, is a central regulator in this pathway. frontiersin.org ICE1 binds to the promoter of CBF (C-repeat Binding Factor) genes, also known as DREB1 genes, leading to their upregulation. frontiersin.orgnih.gov CBF/DREB1 transcription factors, in turn, bind to the CRT/DRE elements in the promoter of COR genes, including COR47, to induce their expression under cold stress. frontiersin.orgpnas.orgnih.govresearchgate.netplos.orgfrontiersin.org Studies have shown that overexpression of CBF genes can activate the expression of COR47. plos.orgfrontiersin.org The expression profiles of CBF/DREB1 and COR47 genes are often consistent in response to low temperature, suggesting their interconnected roles in the cold signaling pathway. frontiersin.org

ABRE-Binding Proteins/Factors (AREBs/ABFs)

ABRE-Binding Proteins/Factors (AREBs/ABFs) are a group of basic leucine (B10760876) zipper (bZIP) transcription factors that are key components of ABA signaling pathways. frontiersin.orgnih.govcas.cz AREBs/ABFs bind to the ABRE cis-elements found in the promoters of ABA-inducible genes, such as COR47. ijbs.comfrontiersin.orgnih.gov Their binding to the COR47 promoter activates its expression, particularly under conditions of ABA treatment, drought, and freezing stress. ijbs.comnih.govnih.gov Research has demonstrated that overexpression of AREB/ABF transcription factors can lead to increased expression of COR47 and enhanced tolerance to drought and freezing. ijbs.comfrontiersin.orgnih.gov

Other Associated Transcription Factors (e.g., HD-ZIP proteins, WRKY proteins)

Besides the core ICE1-CBF and AREB/ABF pathways, other transcription factors are also implicated in regulating stress responses that involve COR47 expression. WRKY transcription factors are a large family of regulators involved in various plant processes, including responses to abiotic stresses and ABA signaling. nih.govmdpi.comresearchgate.net Some WRKY transcription factors have been found to be involved in signaling pathways downstream of ABA receptors and can target stress-inducible genes like COR47. nih.govnih.gov Studies suggest that certain WRKY transcription factors can enhance tolerance to cold and salt stress by enhancing the expression of downstream genes, including COR47. mdpi.com HD-ZIP (Homeodomain-Leucine Zipper) proteins are another class of transcription factors involved in plant development and stress responses. While the direct regulation of COR47 by specific HD-ZIP proteins is less extensively documented in the provided results compared to CBFs and AREBs, HD-ZIP proteins, along with other transcription factor families like NAC and WRKY, are known to work alone or synergistically to regulate plant tolerance to various stresses. researchgate.netpeerj.commdpi.commdpi.com Some transcription factors, including certain WRKY proteins, have been shown to bind to the promoter regions of stress-regulated genes like COR47. peerj.com

Table 1: Cis-Regulatory Elements in the COR47 Promoter

Cis-Regulatory ElementConsensus SequenceAssociated Stress ResponseInteracting Transcription Factors
CRT/DRECCGACCold, Osmotic StressCBF/DREB1 proteins
ABRE(C/T)ACGTGGCABA, Drought, FreezingAREB/ABF proteins

Table 2: Key Transcription Factors Regulating COR47 Expression

Transcription Factor FamilyKey Members in COR47 RegulationAssociated PathwayMechanism of Action
AP2/ERF domainCBF/DREB1ICE1-CBF-COR cascadeBinds to CRT/DRE elements in COR47 promoter. frontiersin.orgpnas.orgnih.govresearchgate.netplos.orgfrontiersin.org
bZIPAREB/ABFABA signaling pathwayBinds to ABRE elements in COR47 promoter. ijbs.comfrontiersin.orgnih.gov
bHLHICE1ICE1-CBF-COR cascadeRegulates CBF gene expression upstream of COR47. frontiersin.orgnih.gov
WRKY(Specific members)Abiotic Stress, ABA signalingCan target stress-inducible genes like COR47. nih.govmdpi.comnih.govpeerj.com
HD-ZIP(Specific members)Stress ResponsesCan work synergistically with other TFs. researchgate.netpeerj.commdpi.commdpi.com
NAC(Specific members)Stress ResponsesCan work synergistically with other TFs. researchgate.netpeerj.commdpi.commdpi.commdpi.com

Epigenetic Regulation of COR47 Gene Expression

Cold stress triggers HOS15-mediated chromatin modifications, notably through the degradation of HD2C. citeab.com This degradation process alters the chromatin structure, making it more accessible and facilitating the recruitment of CBF transcription factors to the promoters of COR genes. citeab.com The interference of HD2C association by HOS15 correlates with increased acetylation levels of histone H3 on the chromatin of COR genes. citeab.com Both histone acetylation and the regulation of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) contribute to the activation of COR genes in response to cold stress. nih.gov Under salt stress conditions, the capping binding complex (CBC) and the RNA Polymerase II-associated factor 1 (PAF1) complex contribute to the enrichment of H3K4me3 and enhanced RNA Polymerase II elongation at salt-responsive genes, including COR47. nih.gov Chromatin regulation is essential for maintaining stress-inducible genes in a repressed state under normal conditions and enabling their activation upon exposure to stress. researchgate.net

Post-Transcriptional and Translational Regulation of COR47

Post-transcriptional regulation encompasses the mechanisms that occur after DNA is transcribed into RNA, including mRNA processing, stability, intron excision, and turnover rate. Translational control, which happens after the mRNA is transported to the cytoplasm, involves the regulation of mRNA binding to ribosomes and the speed and level of protein synthesis. wikipedia.org

The 5'-untranslated region (5'UTR) of the COR47 gene has been identified as an effective translational enhancer. nih.govnih.gov This characteristic contributes to achieving stable and high-level expression of the COR47 protein under various environmental conditions. nih.govnih.gov Research indicates that the COR47 5'UTR can enhance transgene expression. nih.gov

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where introns are removed from the precursor messenger RNA, and the remaining coding regions, called exons, are joined together to form mature mRNA. nih.govdntb.gov.ua This complex process is catalyzed by the spliceosome, a large ribonucleoprotein complex. nih.govdntb.gov.ua Alternative splicing mechanisms allow for the production of multiple distinct mRNA isoforms, and consequently, different protein variants, from a single gene. nih.govdntb.gov.ua While the general mechanisms of mRNA splicing are well-established, specific details regarding the splicing of the COR47 mRNA are less extensively documented in the provided literature, although alternative splicing has been considered as a potential explanation for observed discrepancies between transcript and protein levels in some studies. nih.gov mRNA processing also involves other crucial steps such as the addition of a 5' cap and 3' cleavage and polyadenylation. dntb.gov.ua

Protein Characteristics and Modifications of Cor47

General Biochemical Characteristics of COR47 as a Hydrophilic Polypeptide

COR47 is characterized as a hydrophilic polypeptide. nih.govresearchgate.netmdpi.com This high hydrophilicity is a defining feature of dehydrins and stems from their specific amino acid composition, which typically includes a high proportion of polar and charged residues, such as glycine, lysine (B10760008), arginine, glutamate, and threonine, while having a low content of bulky hydrophobic amino acids like cysteine and tryptophan. researchgate.netfrontiersin.orgmdpi.comwikipedia.orgscirp.org This composition contributes to their solubility. google.com

For instance, COR39, a cold-regulated gene product from wheat related to Arabidopsis COR47, is described as a hydrophilic polypeptide with a molecular weight of 39 kD and an isoelectric point (pI) of 7.5. nih.gov This protein is composed primarily of repeated sequences, including a lysine-rich sequence found in COR47 and group II LEA proteins, and a glycine-rich sequence. nih.gov The lysine-rich K-segment is a conserved motif in dehydrins, often located at the C-terminus, and is rich in lysine residues. researchgate.netfrontiersin.orgmdpi.com Another characteristic motif is the S-segment, which is often phosphorylated. frontiersin.org

Based on research findings, some key biochemical characteristics of COR47 and related dehydrins can be summarized:

CharacteristicDescriptionSource(s)
NatureHydrophilic Polypeptide nih.govresearchgate.netmdpi.com
FamilyGroup II LEA Protein (Dehydrin) nih.govresearchgate.netfrontiersin.orgmdpi.com
Amino Acid ContentHigh proportion of polar and charged amino acids; low in bulky hydrophobics researchgate.netfrontiersin.orgmdpi.comwikipedia.orgscirp.org
Conserved MotifsLysine-rich K-segment, S-segment (often phosphorylated) researchgate.netfrontiersin.orgmdpi.com
Net Charge (Arabidopsis)Overall net negative charge google.com
Molecular Weight (Wheat COR39)39 kD nih.gov
Isoelectric Point (Wheat COR39)7.5 nih.gov

Intrinsically Disordered Protein (IDP) Nature and Conformational Dynamics

COR47, like other dehydrins, is classified as an Intrinsically Disordered Protein (IDP). researchgate.netfrontiersin.orgwikipedia.orgdiva-portal.orgnih.govsci-hub.secore.ac.uk IDPs are proteins or regions within proteins that lack a stable, well-defined three-dimensional structure under physiological conditions, existing instead as dynamic ensembles of interconverting conformations. wikipedia.orgcore.ac.uk This inherent disorder is encoded within their amino acid sequences, which are typically low in hydrophobic residues and rich in polar and charged amino acids. wikipedia.org

Although IDPs are largely unstructured in isolation, they can undergo disorder-to-order transitions upon binding to specific interaction partners. wikipedia.orgnih.gov For dehydrins, including COR47, certain regions, such as the lysine-rich K-segment, have the potential to form amphipathic α-helical structures in the presence of ligands or under dehydrating conditions. frontiersin.orgmdpi.com These induced structural changes are crucial for their function, such as interacting with membranes or other proteins. researchgate.netfrontiersin.orgmdpi.com

The conformational dynamics of proteins refer to the changes in their three-dimensional structure over various timescales. nih.govmpg.deethz.ch For IDPs like COR47, these dynamics involve rapid transitions between different conformations within their disordered ensemble. wikipedia.orgcore.ac.uk The interaction with ligands plays a vital role in shaping the dynamic structure of dehydrins and enabling their diverse functions. frontiersin.org

Post-Translational Modifications of COR47 Protein

Post-translational modifications (PTMs) are covalent changes that occur to a protein after its biosynthesis. wikipedia.orgthermofisher.comnih.govnews-medical.netabcam.commdpi.com These modifications significantly expand the functional diversity of the proteome and are critical for regulating protein activity, stability, localization, and interactions. thermofisher.comnih.govabcam.commdpi.comnih.gov Common PTMs include phosphorylation, acetylation, glycosylation, ubiquitination, and methylation. wikipedia.orgthermofisher.comnews-medical.netabcam.commdpi.comnih.govfmi.chcreative-proteomics.com

Phosphorylation is one of the most widespread and well-studied PTMs, involving the enzymatic addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues. wikipedia.orgthermofisher.comnih.govnews-medical.netabcam.commdpi.com COR47 is known to be a phosphoprotein and undergoes phosphorylation. mdpi.comresearchgate.net

Phosphorylation of COR47 and other acidic dehydrins (such as ERD10 and ERD14) has been shown to be linked to their ability to bind calcium ions. scirp.orgdiva-portal.orgmdpi.comresearchgate.net The S-segment, a serine-rich motif present in dehydrins, is a likely site for phosphorylation and influences interactions, including calcium binding. frontiersin.orgscirp.orgresearchgate.net In vitro studies have demonstrated that phosphorylation can activate the calcium-binding activity of recombinant COR47. researchgate.net Conversely, phosphorylation appears to completely abolish the zinc-induced vesicle binding and aggregation of COR47. diva-portal.org

Phosphorylation can induce conformational changes in proteins, altering their surface charge and impacting their interactions and function. news-medical.net It plays critical roles in various cellular processes, including signal transduction pathways. thermofisher.comnews-medical.netabcam.commdpi.com

Research indicates that cold stress influences the phosphorylation levels of COR47. mdpi.comresearchgate.net Studies have reported conflicting observations regarding the accumulation of COR47 phosphopeptides upon cold exposure, which may be attributable to differences in the duration of the stress and the plant tissues examined. mdpi.com In strawberry (Fragaria), Western blot analysis of COR47 revealed two major bands, at approximately 53 kDa and 49 kDa, which are thought to represent the phosphorylated and non-phosphorylated forms of the protein, respectively. researchgate.net

Key findings regarding COR47 phosphorylation:

ModificationSite(s) Involved (Likely)Regulatory Implication(s)ContextSource(s)
PhosphorylationSerine residues (S-segment)Activates calcium binding; Abolishes zinc-induced aggregationAbiotic stress response, Ion interaction frontiersin.orgscirp.orgdiva-portal.orgresearchgate.net
PhosphorylationSerine residuesInfluences conformational changes and signal transductionGeneral PTM function news-medical.netabcam.commdpi.com
PhosphorylationSerine residuesLevels affected by cold stressCold acclimation mdpi.comresearchgate.net
PhosphorylationSerine residuesLeads to distinct protein forms (e.g., in Fragaria)Protein detection (Western blot) researchgate.net

Acetylation and Other Modifications

Acetylation is another significant PTM involving the addition of an acetyl group, most commonly to lysine residues. thermofisher.comnih.govnews-medical.netabcam.comfmi.chcreative-proteomics.com This modification can alter the charge and shape of a protein, thereby influencing its interactions and functions. creative-proteomics.com Acetylation is involved in numerous biological processes, including the regulation of protein stability, localization, and gene expression, particularly through the modification of histones. news-medical.netabcam.comcreative-proteomics.com

PTMs often exhibit cross-talk, where one modification can influence or be influenced by another. thermofisher.comcreative-proteomics.com Acetylation and phosphorylation, for example, can interact to fine-tune the regulation of protein function. thermofisher.comcreative-proteomics.com

While phosphorylation of COR47 is well-documented, specific research findings detailing the acetylation of this compound were not identified in the provided sources.

Proteins can undergo a wide array of other PTMs, including glycosylation, ubiquitination, nitrosylation, methylation, lipidation, proteolysis, adenylylation, uridylylation, hydroxylation, citrullination, methionine oxidation, and SUMOylation. wikipedia.orgthermofisher.comnih.govnews-medical.netabcam.commdpi.comnih.govfmi.ch These modifications contribute to the complexity and regulatory capacity of the proteome. However, specific information regarding the occurrence or functional implications of these other modifications on this compound was not found in the scope of the provided search results.

Cellular and Subcellular Localization of Cor47

Subcellular Compartmentation of COR47 Protein

Experimental evidence and database annotations indicate that this compound is found in multiple cellular compartments within Arabidopsis thaliana. uniprot.orguniprot.orgoup.com This multi-compartment localization is characteristic of some LEA proteins, allowing them to provide protection against stress in different cellular environments. uniprot.orgoup.com

Cytosolic Localization

This compound has been consistently identified in the cytosol. uniprot.orguniprot.orgoup.comresearchgate.net The cytosol serves as the primary site for many metabolic processes and is directly affected by changes in cellular water content during drought or freezing stress. The presence of COR47 in the cytosol suggests a protective role within this compartment, potentially stabilizing enzymes and other cellular components against dehydration or cold-induced damage. uniprot.org

Nuclear Localization

In addition to the cytosol, this compound has also been found in the nucleus. uniprot.orguniprot.orgoup.comresearchgate.net Many LEA proteins, including dehydrins, have been shown to localize to the nucleus, with some demonstrating the ability to diffuse into the nucleus from the cytosol. uniprot.orgoup.com Nuclear localization may imply a role in protecting nuclear components, such as DNA and proteins involved in transcription and replication, from stress-induced damage. uniprot.org

Distribution across Other Organelles

Research indicates that COR47 and other dehydrins can be present in or associated with other organelles. Experimental data has localized COR47 to the plasma membrane and plastids in Arabidopsis thaliana. uniprot.orgoup.com Other LEA proteins, to which dehydrins are related, have been found in a wider range of organelles, including mitochondria, the endoplasmic reticulum (ER), peroxisomes, and vacuoles. uniprot.orgoup.comsuba.live The distribution of COR47 across multiple compartments highlights the need for protective mechanisms throughout the cell to cope with abiotic stress. uniprot.orgoup.com

The subcellular localization of this compound based on experimental data is summarized in the table below:

Subcellular CompartmentEvidence TypeSource(s)
CytosolExperimental uniprot.orguniprot.orgoup.com
NucleusExperimental uniprot.orguniprot.orgoup.com
Plasma MembraneExperimental uniprot.orgoup.com
PlastidExperimental uniprot.orgoup.com

Tissue-Specific and Cell-Type Specific Accumulation Patterns

The accumulation of this compound is significantly influenced by environmental stress, particularly low temperature. nih.gov While COR47 primarily accumulates in response to cold, its expression and accumulation patterns can also exhibit tissue and cell-type specificity, especially under stress conditions. nih.govnig.ac.jpresearchgate.netnih.gov

Studies have shown increased expression levels of the cor47 gene in various tissues, including leaf, stem, and root, in transgenic plants under stress conditions. nig.ac.jp In Arabidopsis, the accumulation of COR47, like other dehydrins, is strongly induced by low temperature. nih.gov While specific tissue localization of COR47 in unstressed plants was not as extensively documented in the search results as for some other dehydrins, studies on related dehydrins indicate tissue and cell-type specificity in unstressed conditions. nih.gov Under stress treatments such as cold or ABA, dehydrins, including COR47, tend to accumulate in most cells, although some studies observed more intense staining in cells within and surrounding the vascular tissue. nih.gov Furthermore, cor47 gene expression has been observed in specific cell populations, such as certain mesophyll cells near the vasculature and leaf margin under drought stress, and its expression in guard cells is influenced by ABA and mannitol (B672) treatments. researchgate.netnih.gov These findings suggest that while COR47 can accumulate broadly under stress, its expression and presence may be more pronounced or regulated in specific tissues and cell types relevant to stress perception and response.

Mechanisms of Intracellular Transport and Trafficking

The intracellular transport and trafficking of proteins in eukaryotic cells involve complex mechanisms to ensure proteins reach their correct subcellular destinations. These processes typically involve vesicular transport, guided by the cytoskeleton and motor proteins, or non-vesicular transport, such as diffusion or transport through membrane contact sites. nih.govwikipedia.orgmdpi.comareeo.ac.ir Proteins destined for specific organelles often contain sorting signals that direct them to the appropriate transport pathways. wikipedia.org

Biological Functions and Roles in Stress Responses Mediated by Cor47

Contribution to Abiotic Stress Acclimation and Tolerance

The accumulation of COR47 protein is a notable response to several abiotic stresses, contributing to the plant's ability to acclimate and survive under challenging environmental conditions. uniprot.orgnih.gov

Cold acclimation, the process by which plants increase their freezing tolerance upon exposure to low, non-freezing temperatures, is strongly associated with the expression of Cold-Regulated (COR) genes, including COR47. thorburn.seplos.orgoup.comfrontiersin.orgnih.gov Studies in Arabidopsis thaliana have shown that COR47 is a cold-induced gene, and its expression levels are significantly upregulated in response to low temperatures. thorburn.senih.gov This induction is part of complex regulatory networks, such as the ICE1-CBF-COR transcriptional cascade, which is considered a key pathway in the plant cold stress response. frontiersin.org Overexpression of dehydrins like COR47 has been shown to enhance freezing tolerance in transgenic plants. plos.org Research on Fragaria vesca (strawberry) genotypes with differing cold tolerance revealed that this compound levels increase with extended cold treatment, although the correlation between transcript and protein accumulation can vary depending on the genotype and tissue. researchgate.netmdpi.com This suggests post-transcriptional regulation may also play a role in COR47 accumulation during cold acclimation. nih.govmdpi.com

COR47 is also recognized as a protein induced by drought and osmotic stress conditions. uniprot.orgoup.com Osmotic stress, which can result from drought or high salinity, disrupts cellular water balance. mdpi.comresearchgate.net COR47 is considered a classic marker for osmotic stress response in Arabidopsis. oup.com Studies have demonstrated that overexpression of genes that regulate stress responses can lead to the upregulation of COR47 expression and enhanced drought tolerance in transgenic plants. fspublishers.org For instance, overexpression of the foxtail millet gene SiSAP4 in Arabidopsis significantly enhanced the expression of stress-responsive genes, including COR47, and improved drought stress tolerance. fspublishers.org This indicates that COR47 is a downstream component in pathways conferring tolerance to water deficit.

Salinity stress, characterized by high salt concentrations in the soil, imposes both osmotic stress and ionic toxicity on plants. mdpi.com COR47 expression has been shown to be induced by salinity stress, often in conjunction with abscisic acid (ABA), a plant hormone involved in stress responses. uniprot.orgnih.govu-tokyo.ac.jpnih.govplos.org Research indicates that mutations in certain genes, such as nucleoporins like NUP85, can compromise the salinity-induced expression of stress-responsive genes, including COR47. nih.gov Conversely, overexpression of genes like PgNAC21 from pearl millet in Arabidopsis enhanced salinity stress tolerance and upregulated the expression of COR47. u-tokyo.ac.jp Similarly, overexpression of VvNAC17 in Arabidopsis enhanced resistance to drought and salinity while upregulating COR47 expression. mdpi.com These findings suggest that COR47 is a component of the plant's response to salinity stress, contributing to tolerance mechanisms.

Mitigation of Drought and Osmotic Stress Damage

Molecular Mechanisms of Cellular Protection by COR47

As a dehydrin, COR47 is believed to exert its protective effects at the cellular level through mechanisms that safeguard cellular structures and macromolecules from dehydration-induced damage. oup.comfrontiersin.orgnih.gov

One of the proposed functions of dehydrins, including COR47, is the stabilization of biological membranes under stress conditions, particularly during freeze-induced dehydration. oup.comscispace.comfrontiersin.org Dehydration can lead to membrane damage, including changes in lipid composition and irreversible membrane fusion. oup.comresearchgate.net Hydrophilic proteins like COR47 are thought to interact with membranes, helping to maintain their structure and integrity under osmotic stress. researchgate.netfrontiersin.orgvulcanchem.commdpi.comnih.gov Studies have provided evidence that Arabidopsis dehydrins, including COR47, can bind to the plasma membrane intrinsic protein AtPIP2B, an aquaporin. mdpi.com This interaction suggests a role in modulating membrane properties or water transport under stress, contributing to membrane stabilization. mdpi.com The ability to stabilize membranes is considered a key mechanism by which dehydrins contribute to freezing and drought tolerance. oup.comfrontiersin.org

Dehydrins are also hypothesized to protect other cellular macromolecules, such as proteins and enzymes, from denaturation and aggregation caused by dehydration stress. oup.comfrontiersin.orgnih.gov Protein denaturation involves the loss of a protein's native three-dimensional structure, leading to loss of function, and can be caused by factors like temperature changes, pH shifts, and chemical exposure. khanacademy.orgquora.comnih.gov As intrinsically disordered proteins (IDPs), dehydrins like COR47 lack a fixed tertiary structure under physiological conditions, which may allow them to remain functional and flexible in the dehydrated state. frontiersin.orgnih.gov This structural plasticity enables them to interact with various targets and potentially act as molecular shields or chaperones, preventing the unspecific collapse and aggregation of other proteins during drying or freezing. frontiersin.orgnih.gov While direct experimental evidence specifically demonstrating COR47's protective effect on the denaturation of target proteins in vivo is an active area of research, the general properties of dehydrins strongly support this protective role. frontiersin.orgnih.govdntb.gov.ua

Involvement in Reactive Oxygen Species (ROS) Scavenging

Under abiotic stress conditions, including low temperatures, plants often experience an accumulation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can cause significant oxidative damage to cellular components, impacting proteins, lipids, and nucleic acids, and potentially leading to cell death. nih.govresearchgate.net Plants possess sophisticated antioxidant defense systems to counteract ROS accumulation and maintain cellular redox homeostasis. nih.govresearchgate.net

While COR47 itself is a structural protein and not typically described as having direct enzymatic ROS scavenging activity, its contribution to stress tolerance is linked to the plant's ability to manage ROS. Research suggests that the increased cold tolerance observed in plants overexpressing COR genes, such as COR47, is associated with enhanced ROS scavenging mechanisms and improved membrane stability. nih.gov This indicates that COR47 may indirectly support ROS detoxification by protecting cellular structures or by influencing pathways that regulate antioxidant defenses. nih.gov The precise mechanisms by which COR47 contributes to ROS management in the context of stress responses warrant further investigation.

Activity in Ice Recrystallization Inhibition and Ice Crystal Morphology Modification

Ice formation within plant tissues during freezing is a major cause of cold-induced damage. The growth and recrystallization of ice crystals can physically disrupt cellular structures and membranes. cimap.res.in Plants that survive freezing temperatures often produce antifreeze proteins (AFPs) or ice-binding proteins (IBPs) that can modulate ice formation. nih.gov

COR47 has been identified as an ice-binding protein with demonstrable activity in modifying ice crystal structure and inhibiting ice recrystallization. cimap.res.in Ice recrystallization inhibition (IRI) is a critical function where proteins prevent the growth of larger ice crystals at the expense of smaller ones during freeze-thaw cycles, thereby minimizing mechanical damage to cells. cimap.res.in Studies have shown that COR47, particularly in species like Raphanus sativus, exhibits significant IRI activity. cimap.res.in

Furthermore, COR47 can modify the morphology of ice crystals. cimap.res.in This modification is thought to occur through the adsorption of the protein onto the surface of growing ice crystals, altering their shape and potentially limiting their expansion. cimap.res.in The ability of COR47 to inhibit ice recrystallization and modify crystal morphology highlights its potential as a cryoprotective agent. cimap.res.in Research findings suggest that COR47, along with other IBPs like COR15B, can reduce freeze-induced damage and improve the viability of biological materials, such as yeast in frozen dough, after multiple freeze-thaw cycles. cimap.res.in

Molecular Interactions and Signaling Pathways Involving Cor47

Protein-Protein Interactions of COR47

As a dehydrin, COR47 is classified as an intrinsically disordered protein. mdpi.com This structural characteristic is thought to be crucial for its function in stabilizing cellular components under stress conditions. COR47 has been shown to interact directly with other proteins, contributing to cellular protection and signaling.

A notable interaction involves the plasma membrane aquaporin AtPIP2B. mdpi.comnih.gov This interaction, demonstrated through approaches like Bimolecular Fluorescence Complementation (BiFC), suggests that COR47 may play a role in modulating water transport or maintaining membrane integrity by associating with aquaporins at the cellular membrane. mdpi.comnih.gov Dehydrins, including COR47, are known to stabilize cell plasma membranes and protect essential macromolecules like enzymes, structural proteins, and nucleic acids from damage during unfavorable conditions. mdpi.com They can also form aggregates, which is thought to contribute to the protection of cell membrane integrity. mdpi.com While broader protein-protein interaction networks involving COR47 have been explored in the context of stress responses, AtPIP2B is a specifically identified interactor. figshare.com

Cross-Talk with Phytohormone Signaling Pathways

The expression and function of COR47 are significantly influenced by and integrated with various phytohormone signaling pathways, highlighting extensive cross-talk.

Abscisic acid (ABA) is a key phytohormone involved in plant stress responses, and COR47 expression is strongly induced by ABA. nih.govwvu.educsic.esbiorxiv.org The promoter region of the COR47 gene contains ABA-responsive (ABRE) cis-elements, which are crucial for its transcriptional activation. nih.govscirp.orgoup.com These ABREs can be bound and activated by ABRE-binding proteins/factors (AREBs/ABFs), transcriptional activators that play a role in ABA signaling. scirp.orgoup.com

Studies using ABA-deficient (aba) and ABA-insensitive (abi) mutants in Arabidopsis have provided insights into the involvement of ABA signaling components in regulating COR47 expression. ABA-deficient mutants show reduced COR expression in response to stress treatments like mannitol (B672) and ABA. ABA-insensitive mutants, such as abi1 and abi2, exhibit impaired ABA- and mannitol-inducible expression of COR47, suggesting that these protein phosphatases are involved in the signaling pathway leading to COR47 induction. wvu.eduoup.com Research indicates that ABI2 might have a more predominant role than ABI1 in regulating the expression of COR47. The additive effects observed on COR47 expression when treated with both ABA and mannitol support the notion of separate yet overlapping drought and ABA signaling pathways converging on genes like COR47. wvu.edu

While COR47 induction is largely considered ABA-dependent, evidence also suggests the involvement of ABA-independent pathways in regulating COR gene expression, indicating a complex regulatory network. nih.govoup.com ABA and low temperature can act synergistically to upregulate transcription factors and promote the expression of dehydrins, including COR47. nih.gov Furthermore, components of the ubiquitination pathway, such as F-box proteins and Small Ubiquitin-like Modifier (SUMO), have been implicated in modulating ABA signaling and affecting the expression of genes like COR47. biorxiv.orgresearchgate.net Overexpression of a Ca2+-binding protein induced by ABA during dehydration also correlates with the identity of RD17 as COR47, further linking ABA, calcium, and COR47. oup.com

Brassinosteroids (BRs), another class of plant hormones, also influence the regulation of COR47 expression. nih.govcas.cz Studies have shown that COR genes, including COR47, are upregulated by BR treatment. cas.cz Analysis of BR-signaling mutants has further clarified this relationship. BR-hypersignaling mutants (BRI1oe) exhibit higher levels of COR47 transcription compared to wild-type plants, while BR-signaling defective mutants (bri1) show significantly lower levels. cas.cz

The cold-induced and BR-activated accumulation of BZR1, a central component of BR signaling, plays a critical role in the cold response by directly activating the expression of CBF transcription factors. nih.gov Since COR47 is a downstream target of the CBF pathway, this provides a mechanism by which BR signaling can influence COR47 levels. nih.govresearchgate.net Consistent with this, levels of COR47-like transcripts, which are downstream of CBF1, were found to be increased in BR-overexpressing plants and decreased in BR-deficient mutants under cold conditions. nih.govresearchgate.net This demonstrates a clear link between BR signaling and COR47 expression, particularly in the context of cold stress. BRs are also known to interact with other hormone pathways, including ABA and ethylene (B1197577), suggesting potential nodes of cross-talk that could indirectly affect COR47 regulation. mdpi.com

COR47's regulation is also intertwined with ethylene, cytokinin, and gibberellin signaling, often in the context of stress responses.

Ethylene signaling has been shown to negatively regulate freezing tolerance by repressing the expression of CBF and Type-A ARR genes, which are upstream regulators of COR47. nih.gov Consequently, ethylene-insensitive mutants (ein3 eil1) display higher expression levels of COR47 compared to wild-type plants, and the cold induction of COR47 is increased in these mutants. nih.gov The EIN3 protein, a key component of ethylene signaling, accumulates after cold treatment and represses CBF transcription by directly binding to their promoters, thus indirectly affecting COR47 levels. nih.gov COR47 is also listed as a gene constitutively repressed in plants overexpressing ERF1, an ethylene-responsive factor, further supporting a negative regulatory link between ethylene signaling and COR47 expression. nih.gov

The relationship between cytokinin signaling and COR47 is less straightforward and appears complex. One study reported that COR47 was among the proteins downregulated by cytokinins, suggesting potential shared components or links between cytokinin and temperature signaling pathways. nih.gov Conversely, another study on early cytokinin responses reported increased levels of phosphorylated COR47, although COR47 was downregulated by a histidine kinase inhibitor that affects cytokinin signaling. researchgate.netfrontiersin.org This suggests that post-translational modifications like phosphorylation might play a role in COR47's response to cytokinin-related signals. Cytokinin receptors have been found to function as negative regulators in responses to low temperatures without affecting CBF expression, while plants overexpressing a cytokinin biosynthetic gene showed higher transcription of COR47 under cold conditions in the dark. oup.comfrontiersin.orgresearchgate.net These findings indicate a complex interplay between cytokinin and cold signaling that can influence COR47, potentially through both CBF-dependent and independent mechanisms.

The gibberellin (GA) pathway interacts with the cold stress response involving COR47 through its effect on DELLA proteins. The cold-inducible CBF1 pathway, which upregulates COR47 expression, modulates the accumulation of DELLA proteins (nuclear growth-repressing proteins whose degradation is stimulated by gibberellin) by affecting gibberellin metabolism. nih.gov However, the effect of CBF1 overexpression on increasing COR47 transcript levels appears to be independent of DELLA proteins. nih.gov This suggests that while the CBF pathway influences GA-related growth regulation, its direct effect on COR47 expression is distinct from this interaction. Downregulated gibberellin signal transduction has been observed during winter acclimation, a process that involves the upregulation of other hormones like ABA, ethylene, and BRs, and the expression of cold-related proteins such as COR47. researchgate.net This highlights that changes in GA signaling, in conjunction with other hormonal shifts, are part of the broader adaptive response that includes COR47 accumulation.

Influence of Brassinosteroids (BRs) on COR47 Regulation

Integration into Cellular Signal Transduction Cascades

COR47 is not only influenced by phytohormones but is also integrated into more general cellular signal transduction cascades, particularly those involving calcium and protein phosphorylation.

COR47 is a key component downstream of the ICE1-CBF-COR transcriptional cascade, which is considered one of the most thoroughly investigated cold stress signaling pathways. frontiersin.orgscirp.orgoup.com In this pathway, cold stress leads to the activation of ICE (Inducer of CBF Expression) transcription factors, which in turn activate CBF (C-repeat-Binding Factor) transcription factors. The CBFs then bind to specific DNA elements in the promoters of COR genes, including COR47, to induce their expression. frontiersin.orgscirp.orgoup.com

Cellular signal transduction cascades involving protein kinases also play a role in transmitting and amplifying stress signals that affect COR47. Cold stress signals are transduced and amplified by protein kinase pathways. frontiersin.org Mitogen-activated protein kinase (MAPK) cascades are known to act as converging points for multiple abiotic stress signaling pathways, although a direct, specific link between MAPK cascades and COR47 was not extensively detailed in the provided search results beyond the general context of stress response. scirp.orgoup.comfrontiersin.org G proteins have also been implicated in ABA signaling and interactions with protein kinases like MPK3 and VIP1, which can affect the expression of ABA-responsive genes. oup.com However, one study indicated that a specific G protein subunit (AGB1) repressed ABA signaling and decreased the induction of some ABA-responsive genes but not COR47, suggesting complexity and specificity in these interactions. oup.com

Calcium (Ca2+) acts as a ubiquitous secondary messenger in plants, playing a critical role in regulating stress signaling mechanisms. nih.gov Ca2+ signaling is involved in the transduction and amplification of cold stress signals that lead to responses including COR gene expression. frontiersin.org

COR47 is recognized as a cold-induced and dehydration early-responsive gene whose expression is associated with Ca2+-responsive upregulated gene expression. tandfonline.com Bioinformatic analysis of the promoter regions of genes upregulated in response to Ca2+ signals, including COR47, has identified specific DNA elements associated with this responsiveness. tandfonline.com This motif includes elements found within ABREs, suggesting a potential convergence point for ABA and Ca2+ signaling pathways in regulating COR47. tandfonline.com

Changes in cytosolic Ca2+ concentration are sensed by various Ca2+-binding proteins, which function as specific Ca2+ sensors to decode the signal and transmit information to downstream components. oup.comoup.comnih.govfrontiersin.org These include calmodulins (CaMs), calmodulin-like proteins (CMLs), Ca2+-dependent protein kinases (CDPKs/CPKs), and calcineurin B-like proteins (CBLs). oup.comnih.govfrontiersin.org These proteins play pivotal roles in regulating plant responses to various stresses, including cold and drought, often by phosphorylating target proteins or regulating gene expression. oup.comnih.gov

Ca2+ signaling is involved in both ABA-dependent and independent stress signaling pathways that regulate dehydrin gene expression. nih.govnih.gov Specifically, calcium-dependent protein kinases (CPKs) have been shown to be important in abiotic stress tolerance, and overexpression of certain CPKs has been linked to the upregulation of stress responder genes like COR47. nih.gov For instance, overexpression of VaCPK20 conferred tolerance to drought and cold stress through the regulation of genes including COR47. nih.gov The calcium-mediated CIPK3 pathway is also identified as a cross-node linking cold stress and the ABA signal transduction pathway, affecting the expression of genes such as COR47. nih.gov Furthermore, Ca2+ signaling has been implicated in cytokinin signaling, adding another layer of complexity to the hormonal and calcium-mediated regulation of COR47. nih.gov ABA itself is known to activate both Ca2+-dependent and -independent pathways, further highlighting the intricate interplay of these signaling modules in influencing COR47 expression. tandfonline.com

Data Table: Influence of Selected Factors on COR47 Expression

Factor/ConditionEffect on COR47 Expression Level (Relative to Control)NotesSource(s)
Cold StressIncreasedKey cold-inducible gene frontiersin.orgscirp.orgresearchgate.net
Drought/DehydrationIncreasedEarly responsive gene biorxiv.orgoup.comtandfonline.com
ABA TreatmentIncreasedABA-responsive gene wvu.educsic.es
Mannitol TreatmentIncreasedOsmotic stress induction wvu.edu
ABA + Mannitol TreatmentAdditive increaseSuggests overlapping pathways wvu.edu
aba1 mutant (ABA deficient)Reduced response to mannitol and ABAImpaired ABA signaling
abi1 mutant (ABA insensitive)Impaired ABA- and mannitol-inducible expressionABI1 involved in ABA signaling wvu.eduoup.com
abi2 mutant (ABA insensitive)More impaired than abi1 in ABA/mannitol inductionABI2 potentially predominant in COR47 regulation wvu.eduoup.com
BR TreatmentUpregulatedDirect or indirect BR influence cas.cz
BRI1oe mutant (BR hypersignal)Higher transcriptionEnhanced BR signaling cas.cz
bri1 mutant (BR deficient)Lower transcriptionDefective BR signaling cas.cz
BR Overexpressing Plants (Cold)Increased COR47-like transcriptsBR influence via CBF pathway nih.govresearchgate.net
BR Deficient Mutants (Cold)Decreased COR47-like transcriptsBR influence via CBF pathway nih.govresearchgate.net
ein3 eil1 mutant (Ethylene insensitive)Higher expression (22°C), Increased cold inductionEthylene negatively regulates upstream factors (CBFs) nih.gov
ERF1 OverexpressionConstitutively repressedERF1 is an ethylene-responsive factor nih.gov
Cytokinin TreatmentDownregulated (in one study)Potential link to temperature signaling nih.gov
DEX:IPT plants (Cytokinin biosynthesis overexpression, Cold/Dark)Higher transcriptionComplex interplay, potentially CBF-independent frontiersin.org
CBF1 OverexpressionUpregulatedCOR47 is a downstream target of CBF nih.gov
At1g08710 mutant (F-box protein)Upregulated under droughtF-box protein involved in drought response regulation biorxiv.org
AtPP2-B11 OverexpressionAltered expression (negatively regulates drought)SCF E3 ligase subunit affecting stress-inducible genes biorxiv.org
VaCPK20 OverexpressionUpregulatedCalcium-dependent protein kinase involved in stress tolerance nih.gov

Modulation by Mitogen-Activated Protein Kinase (MAPK) Cascades

Research indicates a connection between COR47 protein and Mitogen-Activated Protein Kinase (MAPK) cascades, particularly in the context of plant stress responses. Studies in Arabidopsis thaliana have shown that the expression of the COR47 gene is influenced by the activity of certain protein kinases. For instance, mutations in genes encoding the calcium sensor SCaBP5 and its interacting protein kinase PKS3, identified as negative regulators of abscisic acid (ABA) signaling, lead to enhanced ABA-induced expression of COR47. scholaris.cauniprot.org This suggests that these kinases play a role in modulating the transcriptional regulation of COR47.

Furthermore, components of MAPK pathways, such as Raf-like kinases, have been functionally linked to processes involving COR47, including tolerance to various abiotic stresses. google.comoup.com More direct evidence of modulation comes from in vitro studies demonstrating that a peptide motif found within the this compound sequence can be phosphorylated by Raf22, a group C Raf-like kinase. oup.com This finding suggests that COR47 itself may be a substrate for phosphorylation by kinases related to MAPK pathways, potentially impacting its activity, stability, or interactions. MAPK signaling cascades have also been implicated in processes like camalexin (B168466) biosynthesis, where COR47 may play a role. pax-db.org

Participation in G-Protein Signaling Pathways

This compound is also implicated in signaling pathways involving G proteins, primarily based on observations in Arabidopsis mutants with defects in G-protein components. Studies on mutants affecting heterotrimeric G-protein subunits, such as GCR1, GPA1, and AGB1, have revealed altered plant responses to signals like ABA and glucose. uniprot.orgnih.gov In these G-protein complex mutants, the expression levels of COR47, along with other ABA-regulated genes, are affected, indicating that COR47 is involved in or is a downstream component of processes influenced by heterotrimeric G-protein signaling. uniprot.orgnih.gov

Additionally, research on the small G-protein AtRAN1 has shown its involvement in modulating cold signaling pathways. Mutations in AtRAN1 have been observed to impact the expression levels of downstream cold-responsive genes, including COR47. ebi.ac.uk Specifically, COR47 expression was found to be lower in atran1 mutants after freezing treatment compared to wild-type plants, while overexpression of AtRAN1 led to higher COR47 expression. ebi.ac.uk This highlights the influence of small G-protein signaling on the transcriptional regulation of COR47.

Here is a summary of the observed effects on COR47 expression in various mutant backgrounds:

Mutant Backgrounds (Arabidopsis thaliana)Signaling Pathway ImplicatedEffect on COR47 Expression (Relative to Wild Type)Reference
gcr1, gpa1, agb1 (Heterotrimeric G-protein mutants)Heterotrimeric G-protein signalingAltered expression (generally enhanced ABA induction) uniprot.orgnih.gov
scabp5, pks3 (Calcium sensor/kinase mutants)Calcium signaling, ABA signalingEnhanced ABA induction scholaris.cauniprot.org
atran1 (Small G-protein mutant)Small G-protein signaling, Cold signalingLower expression after freezing ebi.ac.uk
AtRAN1-OE (AtRAN1 overexpressor)Small G-protein signaling, Cold signalingHigher expression after freezing ebi.ac.uk
cml20 (Calmodulin-like protein mutant)Calcium signaling, ABA/Drought signalingUp-regulated in response to drought and ABA uniprot.org

Regulation by Light Signals and Circadian Clock Factors

While COR47 is well-established as a cold-regulated protein, its direct regulation by light signals and circadian clock factors is less extensively documented in the provided research abstracts specifically concerning COR47. However, given that cold and abiotic stress responses often interact with light and the circadian clock in plants, indirect connections exist.

The plant circadian clock, a complex internal timekeeping system, is significantly influenced by light signals perceived by various photoreceptors, including phytochromes and cryptochromes. The circadian clock regulates the rhythmic expression of a substantial portion of the plant transcriptome, integrating environmental cues like light and temperature to coordinate physiological processes.

Although a direct circadian rhythm or light-dependent regulation of COR47 expression was not a primary finding in the provided snippets, the gene's involvement in stress responses, which are known to be modulated by light and the circadian clock, suggests potential indirect regulatory links. For instance, the expression of COR47 is affected by ABA and drought stress, uniprot.org and ABA signaling pathways can interact with both light and circadian pathways. The observation that a calmodulin-like protein (CML20), a calcium sensor potentially influenced by light, affects COR47 expression further hints at indirect regulatory connections. uniprot.org

The complex interplay between cold signaling, ABA pathways, calcium signaling, G-protein pathways, and the overarching influence of light and the circadian clock in regulating stress responses in plants suggests that COR47, as a key cold-regulated protein, is likely integrated into these intricate signaling networks, even if the precise mechanisms of direct light or circadian regulation are yet to be fully elucidated.

Research Methodologies and Translational Prospects of Cor47 Studies

Approaches in Functional Genomics and Proteomics for COR47 Analysis

Functional genomics and proteomics are crucial for understanding the role of COR47 within the broader cellular context. These approaches aim to analyze gene expression patterns, protein abundance, and post-translational modifications in response to various stimuli, such as cold or osmotic stress. Techniques like transcriptomics (e.g., RNA-seq and microarray analysis) are used to quantify COR47 gene expression levels under different conditions. frontiersin.orgresearchgate.netbiorxiv.org Proteomics, including techniques like 2DE proteomics and mass spectrometry, allows for the identification and quantification of COR47 protein, as well as the study of its interactions and modifications. frontiersin.orgoup.comrutgers.edu For instance, proteomic analysis has identified COR47 as an abundant protein with reproducible elution peaks in certain mass fractions, suggesting its presence in potential protein complexes. oup.com Integrated approaches combining transcriptomics and proteomics have been used to identify COR47 in species like Raphanus sativus in response to cold treatment. nih.govresearchgate.net

Genetic Manipulation and Mutant Analysis in COR47 Research (e.g., overexpression, knockout studies)

Genetic manipulation techniques, such as overexpression and knockout studies, are fundamental to determining the in vivo function of the COR47 gene. Overexpression of COR47 or transcription factors that regulate COR47 expression, such as CBF/DREB1 and TaAREB3, in transgenic plants can lead to increased tolerance to cold, drought, or oxidative stress. researchgate.netijbs.com Conversely, knockout or knockdown of COR47 or its regulatory genes using techniques like CRISPR/Cas9 can help reveal the necessity of COR47 for stress tolerance and its specific roles in related pathways. researchgate.netsigmaaldrich.comnih.gov Studies involving genetic manipulation have shown that overexpression of transcription factors like TaAREB3 can activate the expression of COR47 and other stress-responsive genes, enhancing freezing and drought tolerance in Arabidopsis. ijbs.com While direct knockout studies specifically on COR47 were not prominently detailed in the search results, the application of knockout strategies for stress-related genes, including those in the CBF regulon which includes COR47, is a standard approach in functional genomics to understand gene function. researchgate.netnih.gov

Biochemical and Biophysical Characterization Techniques (e.g., CD spectroscopy for conformational studies)

Biochemical and biophysical techniques are employed to characterize the properties of the this compound itself, including its structure, stability, and interactions. While specific details on the use of techniques like Circular Dichroism (CD) spectroscopy for COR47 conformational studies were not extensively found, these methods are standard for characterizing protein structure and changes upon environmental stimuli or interactions. civis.eupathogen-ri.euku.dkfiveable.me As a hydrophilic protein and a Group II LEA protein, COR47 is likely to be intrinsically disordered or have flexible regions, and techniques like CD, NMR, and other spectroscopic methods are typically used to study the conformational behavior of such proteins and their potential to gain structure upon binding to partners or membranes. nih.gov Biochemical assays are used to assess the activity of COR47, such as its ice recrystallization inhibition (IRI) activity, which is relevant to its role as an ice-binding protein. nih.govresearchgate.net

Application of In vitro Assays and Heterologous Expression Systems

In vitro assays and heterologous expression systems are valuable tools for studying COR47 function outside its native environment and for producing sufficient quantities of the protein for characterization. Heterologous expression of COR47 in systems like Escherichia coli or Bacillus subtilis allows for the production and purification of recombinant protein, which can then be used in in vitro functional assays. nih.govresearchgate.net In vitro assays, such as ice recrystallization inhibition assays, are used to directly measure the cryoprotective activity of COR47. nih.govresearchgate.net Heterologous expression has been successfully used to produce recombinant COR47 from Raphanus sativus, demonstrating its IRI activity and potential as a cryoprotectant in food products. nih.govresearchgate.net Studies have also used heterologous expression in systems like Xenopus laevis oocytes or yeast to study the function of other stress-related proteins, and similar approaches could be applied to COR47 to investigate its impact on cellular properties. frontiersin.org

Bioinformatics and Computational Approaches for Predictive Modeling

Bioinformatics and computational approaches play a significant role in analyzing COR47 sequences, predicting its structure and function, and modeling its interactions and regulatory networks. These methods include sequence analysis to identify conserved domains and motifs, homology modeling to predict 3D structure (although challenging for potentially disordered proteins), and analysis of gene regulatory elements in the COR47 promoter. bioinformaticslaboratory.euresearchgate.netfobanginstitutes.orgnih.govarizona.eduoup.comfrontiersin.org Computational modeling can be used to predict protein-protein interactions and to build networks illustrating COR47's involvement in stress response pathways. bioinformaticslaboratory.eufobanginstitutes.orgarizona.eduplos.org Bioinformatics analysis was used in the initial identification of COR47 from Raphanus sativus based on transcriptomic and proteomic data. nih.govresearchgate.net Predictive modeling can also help identify potential binding partners or understand the effects of post-translational modifications like phosphorylation on COR47 function. nih.govub.edu

Integrated "Omics" Analyses for Comprehensive Understanding

Integrated "omics" analyses, combining data from genomics, transcriptomics, proteomics, and potentially metabolomics, provide a holistic view of COR47's role in plant stress responses. This systems biology approach allows researchers to understand how changes at the gene level correlate with changes in RNA transcripts, protein abundance, post-translational modifications, and ultimately, metabolic profiles and phenotypic outcomes. frontiersin.orgscirp.orgbiorxiv.orgscirp.orgfrontiersin.org Integrated omics studies have been applied to understand cold responses in plants, identifying COR47 as a cold-associated transcript and protein whose levels are strongly induced by cold exposure. frontiersin.orgbiorxiv.org Such integrated analyses help to dissect complex regulatory networks and identify key players, including COR47, involved in adaptation to environmental stresses. frontiersin.orgscirp.orgbiorxiv.orgscirp.orgfrontiersin.org

Q & A

Q. What is the functional role of COR47 in plant stress responses?

COR47, a cold-regulated dehydrin, is primarily involved in abiotic stress responses, including cold, osmotic, and drought stress. It enhances cellular protection by stabilizing membranes and proteins under stress conditions. Methodologically, its role is validated through transcriptomic profiling (e.g., qRT-PCR) and transgenic overexpression studies in model plants like Arabidopsis, which demonstrate improved cold tolerance . Additionally, COR47 interacts with signaling pathways such as the ABA-independent MAPK cascade and CBF-dependent pathways, as shown in metabolomic and transcriptomic integration studies .

Q. How is COR47 detected and quantified in plant tissues?

COR47 is detected using proteomic techniques such as SDS-PAGE and immunoblotting with specific antibodies. Its abundance is often correlated with stress duration and severity. For example, in Fragaria vesca, COR47 protein accumulation was monitored over time under cold stress, revealing post-transcriptional regulation discrepancies where protein levels increased despite declining mRNA levels . Advanced mass spectrometry (e.g., LC-MS/MS) is also employed to identify COR47 in protein complexes, as seen in Arabidopsis root tissue studies .

Q. What structural features define COR47 as an intrinsically disordered protein (IDP)?

COR47 lacks a stable tertiary structure, characterized by high flexibility via circular dichroism (CD) spectroscopy and computational tools like PONDR® and CH-plot analysis. Its disordered regions are enriched in turn-forming residues (e.g., Gly, Pro) and charged amino acids, which promote solubility and interaction with biomolecules. Structural studies comparing COR47 with other dehydrins (e.g., ERD10, LTI30) highlight conserved lysine-rich segments that mimic chaperone activity, crucial for stress adaptation .

Advanced Research Questions

Q. How can experimental design be optimized to study COR47’s role in protein solubility enhancement?

COR47’s solubility-enhancing properties are leveraged in fusion protein systems. For example, fusing COR47 to recalcitrant proteins (e.g., CTLA4) in E. coli improves soluble yield. Key parameters include:

  • Solubility predictors : Use PROSO and SOLpro algorithms to predict fusion success, as COR47’s high net negative charge and turn-forming residues favor solubility .
  • Empirical validation : Compare COR47 fusion partners (e.g., ERD10, LTI30) via SDS-PAGE and solubility assays under varying expression conditions (e.g., temperature, induction time) .
  • Statistical rigor : Perform triplicate experiments with controls (e.g., unfused proteins) and apply ANOVA to assess significance (p < 0.05) .

Q. How do researchers reconcile discrepancies between COR47 transcript levels and protein accumulation under stress?

Post-transcriptional regulation mechanisms, such as alternative splicing, isoform-specific translation, or protein stability, may explain mismatches. For instance, in Fragaria vesca, this compound levels rose despite declining mRNA, suggesting translational buffering or reduced degradation. Methodological approaches include:

  • Isoform-specific quantification : Use isoform-selective antibodies or targeted proteomics (e.g., SRM, PRM) .
  • Splicing analysis : Perform RNA-seq to rule out unspliced transcripts or alternative isoforms .
  • Pulse-chase assays : Track protein turnover rates under stress .

Q. What signaling pathways regulate COR47 expression, and how are they experimentally dissected?

COR47 is regulated by both ABA-dependent and -independent pathways. Key methodologies include:

  • Mutant analysis : Compare COR47 induction in ABA-insensitive mutants (e.g., abi1-1) vs. wild-type plants under ABA treatment, revealing ABA-independent regulation .
  • Promoter studies : Identify cis-elements (e.g., CRT/DRE) in the COR47 promoter using EMSA or luciferase reporter assays, confirming CBF transcription factor binding .
  • Pathway inhibitors : Apply MAPK inhibitors (e.g., PD98059) to test ABA-independent signaling .

Q. How do structural dynamics of COR47 influence its molecular interactions?

COR47’s disordered regions enable dynamic interactions with membranes, metals, and proteins. Key approaches include:

  • Bimolecular fluorescence complementation (BiFC) : Validate homodimeric/heterodimeric interactions (e.g., with ERD10 or RAB18) in plant cells .
  • Lipid-binding assays : Use surface plasmon resonance (SPR) to quantify COR47 binding to phospholipids under varying ionic conditions .
  • Site-directed mutagenesis : Delete lysine-rich segments to assess their role in chaperone-like activity .

Methodological Resources

  • Data contradiction analysis : Employ multi-omics integration (transcriptomics + proteomics) to resolve expression discrepancies .
  • Structural prediction tools : Utilize PONDR®, DISPROT, and AlphaFold for disorder prediction and structural modeling .
  • Genetic tools : Use CRISPR-edited lines (e.g., lew1 mutants) to study COR47’s role in drought-stress signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.